molecular formula C15H23BrO3Si B13449220 Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate

Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate

Cat. No.: B13449220
M. Wt: 359.33 g/mol
InChI Key: DQLYHMOSUAQGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate is an organic compound that features a brominated phenyl ring and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: Zn/HCl, Na/NH₃

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate involves its reactivity due to the presence of the bromine atom and the TBDMS protecting group. The bromine atom can participate in electrophilic substitution reactions, while the TBDMS group can be selectively removed under acidic conditions to reveal reactive hydroxyl groups .

Properties

Molecular Formula

C15H23BrO3Si

Molecular Weight

359.33 g/mol

IUPAC Name

methyl 2-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate

InChI

InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-8-7-12(16)9-11(13)10-14(17)18-4/h7-9H,10H2,1-6H3

InChI Key

DQLYHMOSUAQGLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.